An In-Depth Technical Guide to Octatetracontane: Physicochemical Properties and Applications
An In-Depth Technical Guide to Octatetracontane: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octatetracontane (C₄₈H₉₈) is a long-chain saturated hydrocarbon belonging to the n-alkane series.[1][2] As a high-molecular-weight paraffin, it serves as a valuable model compound for studying the behavior of long-chain molecules in various physical and chemical processes.[1] Its well-defined linear structure and chemical stability make it a useful reference standard in analytical chemistry, particularly in gas chromatography.[1] In the realm of materials science and drug development, long-chain alkanes like octatetracontane are of interest for their potential use in formulations, coatings, and as components of biocompatible materials.[1][3][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of octatetracontane, along with practical insights into its analysis and handling.
Physicochemical Properties of Octatetracontane
At ambient conditions, octatetracontane is a colorless, odorless, waxy solid.[1] Its significant chain length results in strong van der Waals forces between molecules, leading to a relatively high melting and boiling point compared to shorter-chain alkanes.
Table 1: Key Physicochemical Properties of Octatetracontane
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₉₈ | [2][6][7][8] |
| Molecular Weight | 675.29 g/mol | [2][6][7][8] |
| CAS Number | 7098-26-2 | [2][6][7][8] |
| Appearance | Colorless, waxy solid | [1] |
| Melting Point | 70-93 °C | [9] |
| Boiling Point | ~568-596 °C | [9] |
| Density | ~0.78-0.82 g/cm³ at 25°C | [9] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., n-hexane, dichloromethane) | [1][9][10][11] |
Note on Property Ranges: The reported ranges for melting point and density can be attributed to variations in purity and analytical methods.
Solubility Profile
The solubility of octatetracontane is governed by the "like dissolves like" principle.[10] As a nonpolar molecule, it exhibits good solubility in nonpolar organic solvents where the intermolecular van der Waals forces are comparable between the solute and solvent molecules.[10][11] Conversely, it is virtually insoluble in polar solvents like water due to the high energy required to disrupt the strong hydrogen bonding network of water.[10][11]
The solubility of long-chain alkanes in organic solvents is also influenced by temperature, with solubility generally increasing at higher temperatures.[9] Furthermore, for a given solvent, the solubility of n-alkanes tends to decrease as the carbon chain length increases.[9]
Crystal Structure
In the solid state, linear n-alkanes like octatetracontane adopt an extended chain conformation, typically in a planar zigzag arrangement, to maximize van der Waals interactions.[1][12] These chains pack into lamellar structures. Even-numbered n-alkanes, including octatetracontane, tend to form more densely packed crystals compared to their odd-numbered counterparts, which can influence their melting point and enthalpy of fusion.[13]
Chemical Properties and Reactivity
Alkanes are renowned for their low reactivity, a characteristic that stems from the strength and nonpolar nature of their C-C and C-H single bonds.[6][14] Octatetracontane is stable under standard conditions and does not readily react with acids, bases, or common oxidizing and reducing agents.[1][6] However, under specific conditions, it can undergo certain reactions.
Combustion
Like all hydrocarbons, octatetracontane will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. The general equation for the complete combustion of an alkane is:
CₓHᵧ + (x + y/4)O₂ → xCO₂ + (y/2)H₂O
For octatetracontane, the balanced equation is:
C₄₈H₉₈ + 72.5O₂ → 48CO₂ + 49H₂O
Incomplete combustion, which occurs with insufficient oxygen, can lead to the formation of carbon monoxide and soot.[13]
Free-Radical Halogenation
In the presence of ultraviolet (UV) light or high temperatures, alkanes can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.[15][16] This process involves the substitution of one or more hydrogen atoms with halogen atoms. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. Due to the presence of numerous secondary hydrogens, which are more reactive than primary hydrogens, a mixture of halogenated isomers would be expected.[15]
Caption: Generalized mechanism of free-radical halogenation of an alkane.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum of octatetracontane is expected to be relatively simple, dominated by absorptions corresponding to C-H and C-C bond vibrations.
-
C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (CH₂) groups.[17]
-
C-H Bending: Absorptions around 1450-1470 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl umbrella deformation).[17]
-
C-C Stretching: These vibrations appear in the fingerprint region and are generally weak. A characteristic rocking vibration for long -(CH₂)n- chains (n>3) is often observed around 720-730 cm⁻¹.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of octatetracontane would show two main signals: a triplet around 0.88 ppm corresponding to the terminal methyl (CH₃) protons, and a large, broad multiplet around 1.25 ppm for the numerous internal methylene (CH₂) protons.[18][19] The integration of these peaks would reflect the ratio of methyl to methylene protons.
-
¹³C NMR: Due to the symmetry of the molecule, the carbon NMR spectrum would display a limited number of signals for the 48 carbon atoms.[20][21] The terminal methyl carbons would appear at the highest field (lowest ppm value), with the various methylene carbons resonating in a narrow chemical shift range. The exact number of distinct signals would depend on the resolution of the instrument.[21]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, long-chain alkanes typically show a molecular ion peak (M⁺), although its intensity may be low.[7][22][23] The fragmentation pattern is characterized by a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[7][23] The most abundant fragments are often C₃H₇⁺ (m/z 43) and C₄H₉⁺ (m/z 57).[22] The fragmentation of the long chain results in a characteristic pattern of clusters of ions.[23][24]
Experimental Protocol: GC-MS Analysis of Octatetracontane
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of long-chain alkanes.
Objective: To identify and confirm the purity of an octatetracontane sample.
Materials:
-
Octatetracontane standard
-
High-purity solvent (e.g., n-hexane or isooctane, GC-MS grade)[21]
-
GC-MS system with a suitable capillary column (e.g., a nonpolar column like DB-5ms or equivalent)
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of octatetracontane (e.g., 1-5 mg).
-
Dissolve in a known volume of the chosen solvent (e.g., 10 mL) to create a stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
-
GC-MS Instrument Setup (Example Parameters):
-
Injector: Splitless mode, 300-350 °C (high temperature is necessary for volatilization).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 320-350 °C.
-
Hold at final temperature for 10-20 minutes to ensure elution of the high-boiling analyte.
-
-
MS Transfer Line Temperature: 300-350 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-700.
-
-
Analysis:
-
Inject a suitable volume (e.g., 1 µL) of the prepared standard solution into the GC-MS.
-
Acquire the data.
-
-
Data Interpretation:
-
Identify the peak corresponding to octatetracontane based on its retention time.
-
Examine the mass spectrum of the peak.
-
Confirm the presence of the molecular ion (m/z 674.8) and the characteristic fragmentation pattern of a long-chain alkane.
-
Caption: Workflow for the GC-MS analysis of octatetracontane.
Applications in Research and Drug Development
While direct pharmaceutical applications of pure octatetracontane are not widespread, its properties are relevant to several areas of drug development and materials science:
-
Excipient and Formulation Studies: Long-chain hydrocarbons are used in ointments, creams, and as components of controlled-release drug delivery systems.[9] The well-defined properties of octatetracontane make it a useful model for studying the physical chemistry of such formulations.
-
Biomaterials and Coatings: The chemical inertness and hydrophobicity of long-chain alkanes are desirable properties for creating stable, non-reactive surfaces and coatings on medical devices.[3][4][5]
-
Model Systems: Octatetracontane can serve as a model for the lipidic components of cell membranes or other biological long-chain structures in biophysical studies.
Safety and Handling
Octatetracontane is considered a relatively safe and non-toxic compound.[9] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.
-
Handling: Wear standard personal protective equipment (PPE), including gloves and safety glasses.[25][26][27]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[25][27]
-
Hazards: As a hydrocarbon, it is combustible at high temperatures.[13] Fine dust may form an explosive mixture with air. The primary hazard associated with similar long-chain alkanes is aspiration if swallowed, which is less of a concern for a solid material.[25]
Conclusion
Octatetracontane is a well-characterized long-chain n-alkane with properties that make it a valuable tool for researchers in chemistry, materials science, and pharmaceutical development. Its simple, linear structure, chemical inertness, and defined physicochemical characteristics allow it to serve as an excellent model compound and analytical standard. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in advanced research and development.
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